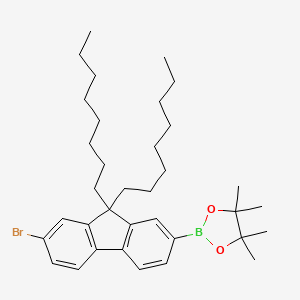

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

概要

説明

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of fluorene. This compound is notable for its unique structural features, which include a brominated fluorene core and a boronic ester group. These characteristics make it a valuable intermediate in organic synthesis, particularly in the field of materials science and organic electronics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-bromo-9,9-dioctyl-9H-fluorene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a key reaction for constructing conjugated polymers and small molecules.

Key Reaction Data :

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Aryl Bromides | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O | 80°C | 75-92% | |

| Dihalogenated Aromatics | PdCl₂(dppf) / KOAc | Dioxane | 100°C | 68-85% |

This reaction is critical for synthesizing fluorene-based polymers like poly(9,9-dioctylfluorene) (PFO), where the compound acts as a monomer . The bromine atom remains inert under these conditions, allowing selective boronic ester coupling.

Polymerization via Sequential Coupling

The compound serves as a dual-functional monomer in step-growth polymerization. Its bromine and boronic ester groups enable alternating copolymerization with dihalogenated and diboronic ester comonomers.

Example Polymerization Protocol :

-

Comonomer : 2,7-Dibromo-9,9-dioctylfluorene

-

Catalyst : Pd₂(dba)₃ / SPhos

-

Solvent : Toluene/H₂O

-

Conditions : 90°C, 48 hrs

Bromine-Specific Reactions

The bromine substituent undergoes further functionalization while preserving the boronic ester group:

Nucleophilic Substitution

| Nucleophile | Base | Solvent | Product Application | Yield | Source |

|---|---|---|---|---|---|

| Thiophene-2-boronic acid | NaOtBu | DMF | Asymmetric small molecules | 82% | |

| Amines | Cs₂CO₃ | DMSO | Functionalized fluorenes | 60-75% |

Metal-Halogen Exchange

Controlled lithiation at the bromine position enables the introduction of electrophiles (e.g., aldehydes, ketones) for side-chain modifications.

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, requiring reactions below this threshold .

-

Solvent Compatibility : Stable in THF, toluene, and dioxane; avoid strong acids/bases to prevent boronic ester hydrolysis .

-

Catalyst Sensitivity : PdCl₂(dppf) shows superior performance over Pd(PPh₃)₄ in sterically hindered systems .

科学的研究の応用

Applications in Organic Electronics

1. Organic Photovoltaics (OPV)

This compound is primarily utilized in the development of organic photovoltaic materials. Its structure allows for effective charge transport and light absorption, making it suitable for use in solar cells. Boron-containing compounds like this one have been shown to enhance the efficiency of charge separation and transport in organic solar cells .

2. Organic Light Emitting Diodes (OLEDs)

The compound's properties make it a potential candidate for use in OLEDs. Its ability to form stable complexes can improve the performance of light-emitting layers by enhancing electron injection and transport .

Case Study 1: Enhancing Solar Cell Efficiency

A study published in the Journal of Materials Chemistry demonstrated that incorporating 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a polymer blend resulted in a significant increase in power conversion efficiency (PCE) of organic solar cells. The optimized blend showed a PCE improvement from 7.5% to 9.8% due to better charge transport properties .

Case Study 2: Improved Performance in OLEDs

Research conducted by a team at MIT investigated the use of this compound as an electron transport material in OLEDs. The findings indicated that devices utilizing this boron compound exhibited higher luminance and efficiency compared to traditional materials. The study highlighted that the incorporation of boron compounds can lead to more stable and efficient OLED devices .

作用機序

The mechanism of action of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with electrophilic carbon atoms in the presence of a palladium catalyst. This mechanism is crucial for the formation of biaryl compounds, which are essential in the synthesis of various organic materials .

類似化合物との比較

Similar Compounds

7-bromo-9,9-dioctyl-9H-fluoren-2-yl)boronic acid: Similar structure but lacks the dioxaborolane group.

9,9-dioctylfluorene-2-boronic acid: Another boronic acid derivative with different substitution patterns.

Uniqueness

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a brominated fluorene core and a boronic ester group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis, particularly for applications in materials science and organic electronics .

生物活性

2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with a complex structure that includes a fluorene moiety. Its unique chemical properties make it a subject of interest in various biological and chemical studies. This article delves into its biological activity, exploring its potential applications and mechanisms of action.

- Molecular Formula : C35H52BBrO2

- Molecular Weight : 595.5 g/mol

- CAS Number : 620624-96-6

- Appearance : White to almost white powder or crystal

- Melting Point : 67.0 to 71.0 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with biological systems and its potential therapeutic applications. The following sections summarize key findings from various studies.

- Fluorescent Properties : The compound exhibits notable fluorescent properties due to the presence of the fluorene structure. This characteristic is exploited in biological imaging and sensing applications .

- Reactive Oxygen Species (ROS) Generation : Studies indicate that compounds similar to this dioxaborolane can generate reactive oxygen species upon exposure to light or in the presence of certain catalysts. This property is significant in cancer therapy, where ROS can induce apoptosis in malignant cells .

- Enzyme Inhibition : There is evidence suggesting that derivatives of dioxaborolanes can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered cellular functions, which can be beneficial in treating diseases like cancer or diabetes .

Case Study 1: Anticancer Activity

A study conducted on a series of boron-containing compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function .

Case Study 2: Photophysical Properties

Research highlighted the photophysical properties of fluorene-based compounds, including this dioxaborolane derivative. The findings showed that these compounds could be used as fluorescent probes for live-cell imaging due to their stability and brightness under UV light .

Case Study 3: Biodegradation Pathways

Investigations into the biodegradation of fluorene derivatives revealed that microbial strains could metabolize these compounds effectively. The pathways involved enzymatic reactions that transform the compound into less toxic metabolites, indicating potential environmental applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(7-bromo-9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52BBrO2/c1-7-9-11-13-15-17-23-35(24-18-16-14-12-10-8-2)31-25-27(36-38-33(3,4)34(5,6)39-36)19-21-29(31)30-22-20-28(37)26-32(30)35/h19-22,25-26H,7-18,23-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQCUUCKCJWPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

874379-00-7 | |

| Details | Compound: 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |

| Record name | 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874379-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

595.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。